molecular formula C41H46N2O22S B1247338 Pradimicin S

Pradimicin S

Cat. No.: B1247338
M. Wt: 950.9 g/mol
InChI Key: RTZKJDOHYVQXGI-BFYQUHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pradimicin S is a highly water-soluble, non-peptidic small-molecule antibiotic belonging to the class of carbohydrate-binding agents (CBAs). It is a negatively charged derivative of Pradimicin A, distinguished by the replacement of the terminal xylose moiety with a 3-sulfated glucose group . This compound exhibits a unique, lectin-like mechanism of action, functioning in a calcium-dependent manner to specifically bind to terminal D-mannose and L-fucose sugar residues on pathogen surface glycoproteins . This binding disrupts the integrity of the microbial cell membrane and leads to pathogen lysis . This compound has demonstrated significant research value across multiple fields. In virology, it acts as a potent inhibitor of HIV and SIV entry by binding to the glycoprotein gp120, blocking virus entry into target cells and preventing DC-SIGN-mediated viral capture and transmission . Its high genetic barrier to resistance makes it a particularly interesting candidate for antiviral research . In parasitology, this compound shows promising trypanocidal activity, enabling parasitological cure in murine models of acute African sleeping sickness (Trypanosoma brucei) by binding to variant surface glycoproteins (VSGs) and inducing defects in endocytosis and cytokinesis . Furthermore, it possesses broad-spectrum antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus . The compound is noted for its low cytotoxicity against various cell lines, stability at high temperatures and low pH, and is not mitogenic, making it a versatile tool for microbiological and therapeutic development research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C41H46N2O22S

Molecular Weight

950.9 g/mol

IUPAC Name

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-4-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C41H46N2O22S/c1-11-6-18-24(31(50)21(11)38(54)43-12(2)39(55)56)23-16(9-17-25(32(23)51)28(47)15-7-14(60-5)8-19(45)22(15)27(17)46)29(48)35(18)63-40-33(52)36(26(42-4)13(3)61-40)64-41-34(53)37(65-66(57,58)59)30(49)20(10-44)62-41/h6-9,12-13,20,26,29-30,33-37,40-42,44-45,48-53H,10H2,1-5H3,(H,43,54)(H,55,56)(H,57,58,59)/t12-,13-,20-,26+,29+,30-,33-,34-,35+,36+,37+,40+,41+/m1/s1

InChI Key

RTZKJDOHYVQXGI-BFYQUHCHSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)OS(=O)(=O)O)O)NC

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)OS(=O)(=O)O)O)NC

Synonyms

pradimicin S

Origin of Product

United States

Biosynthetic Pathways and Origin

Microbial Origin and Producer Strains: Actinomadura hibisca and Actinomadura spinosa AA0851

Pradimicins are secondary metabolites produced by Gram-positive bacteria of the genus Actinomadura. The first members of this antibiotic family, pradimicins A, B, and C, were isolated from the soil bacterium Actinomadura hibisca P157-2 (ATCC 53557). nih.govusu.eduebi.ac.uk This strain has been a primary source for the study of pradimicin biosynthesis.

Pradimicin S, a distinct analog within the family, was discovered through a targeted search for compounds that could inhibit syncytium formation, a process associated with viral infections. nih.gov The producing organism was identified as a new species of Actinomadura, designated Actinomadura spinosa sp. nov., with the specific strain being AA0851. nih.govdsmz.de This discovery highlighted that different species within the Actinomadura genus possess the genetic capacity to produce unique variations of the pradimicin scaffold.

Genetic Basis of this compound Biosynthesis

The production of this compound and its relatives is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC).

Identification and Characterization of the Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for pradimicin production in A. hibisca has been successfully cloned and sequenced, spanning a 39-kb segment of DNA. amazonaws.comdbpia.co.kr This cluster, referred to as the pdm cluster, contains 28 open reading frames (ORFs). amazonaws.com These genes encode all the necessary enzymatic machinery, from the core polyketide backbone synthesis to the final tailoring modifications. The involvement of this gene cluster in pradimicin biosynthesis was confirmed through gene inactivation studies of key genes like prmA and prmB. amazonaws.comresearchgate.net The deduced proteins from the pdm cluster show significant similarities to those found in the BGCs of other angucyclic polyketides, such as rubromycin and fredericamycin. amazonaws.comresearchgate.net

Role of Type II Polyketide Synthase (PKS) Pathway

At the heart of this compound biosynthesis is a Type II polyketide synthase (PKS) system. nih.govusu.edu This class of enzymes is responsible for constructing the characteristic polycyclic aromatic core of many important antibiotics. mdpi.commdpi.com Type II PKS systems consist of a set of discrete, monofunctional enzymes that work together iteratively. nih.govmdpi.com

The "minimal PKS" required to initiate pradimicin synthesis includes:

Ketosynthase α (KSα) and Ketosynthase β (KSβ) : These enzymes, encoded by genes such as pdmA and pdmB, form a heterodimer. amazonaws.comrsc.org The KSα subunit catalyzes the condensation of acyl-CoA precursors, while the KSβ subunit, also known as the chain-length factor (CLF), dictates the precise length of the polyketide chain. nih.govmdpi.com

Acyl Carrier Protein (ACP) : This protein acts as a shuttle, holding the growing polyketide chain and presenting it to the other enzymes in the PKS complex. amazonaws.commdpi.com

This minimal PKS complex in the pradimicin pathway assembles a dodecaketide intermediate from a starter unit and multiple malonyl-CoA extender units. amazonaws.comrsc.org This linear poly-β-ketone chain is then passed on to tailoring enzymes for cyclization and further modification. nih.govmdpi.com

Enzymatic Tailoring and Post-Polyketide Synthase Modifications

Following the creation of the polyketide backbone by the PKS, a series of tailoring enzymes modify the structure to yield the final, biologically active this compound molecule. These modifications include hydroxylations and glycosylations.

Hydroxylation Enzymes (e.g., PdmJ, PdmW)

Two key tailoring enzymes in the pradimicin pathway are the cytochrome P450 hydroxylases, PdmJ and PdmW. rsc.orggrafiati.com

PdmJ is responsible for catalyzing the hydroxylation at the C-5 position of the pradimicin core. nih.govrsc.orgnih.gov

PdmW has been identified as the C-6 hydroxylase. nih.govnih.gov

Research has shown that these two enzymes work synergistically. While each can function independently, their efficiency is significantly enhanced when they are co-expressed. nih.govgrafiati.comnih.gov This suggests that PdmJ and PdmW may form a complex to efficiently carry out the dihydroxylation of the aglycone intermediate. nih.gov

Glycosyltransferases (e.g., PdmS, PdmQ) and Sugar Moiety Incorporation

The sugar moieties attached to the pradimicin core are crucial for its biological activity. nih.gov The pdm gene cluster contains two genes encoding glycosyltransferases, pdmS and pdmQ, which are responsible for attaching the sugar units in a specific sequence. grafiati.comnih.govnih.gov

PdmS : Gene disruption studies have confirmed that PdmS is the first glycosyltransferase. grafiati.comnih.gov It attaches the initial sugar, either 4',6'-dideoxy-4'-amino-D-galactose or 4',6'-dideoxy-4'-methylamino-D-galactose, to the 5-hydroxyl group of the pradimicin aglycone. rsc.orgnih.govnih.gov Disruption of the pdmS gene results in the production of the aglycone without any sugar attachments. grafiati.comnih.gov

PdmQ : Following the action of PdmS, PdmQ acts as the second glycosyltransferase. grafiati.comnih.gov It attaches a D-xylose moiety to the 3'-hydroxyl group of the first sugar. rsc.orggrafiati.comnih.gov When the pdmQ gene is disrupted, the resulting product is pradimicin B, which possesses only the first sugar moiety. grafiati.comnih.gov

In addition to these glycosylation steps, other tailoring enzymes such as the N-methyltransferase PdmO are responsible for methylating the amino group of the first sugar. rsc.orggrafiati.comnih.gov

Methyltransferases (e.g., PdmO, PdmF, PdmT)

The final structure of this compound is adorned with methyl groups, a process carried out by a dedicated class of enzymes known as methyltransferases. The pradimicin biosynthetic gene cluster encodes for at least three such enzymes: PdmO, PdmF, and PdmT. usu.edu

PdmO has been identified as an N-methyltransferase. usu.edunih.gov Its specific function is to methylate the amino group of the 4',6'-dideoxy-4'-amino-D-galactose moiety, a sugar component of pradimicin. nih.govrsc.org Experiments where the expression of PdmO was compromised resulted in the primary production of pradimicin C, which lacks this N-methyl group, thereby confirming PdmO's role in this specific N-methylation step. nih.govgrafiati.com

PdmF functions as a C-11 O-methyltransferase. usu.edugrafiati.comnih.gov It catalyzes the methylation of the hydroxyl group at the C-11 position of the pradimicin aglycone, or core structure. usu.edunih.gov Studies involving heterologous expression and in vitro reactions have confirmed this activity. nih.gov

PdmT is another crucial O-methyltransferase, but it acts on a different position of the aglycone. usu.edunih.gov PdmT has been characterized as a C-7 O-methyltransferase, adding a methyl group to the 7-OH position of an early intermediate, pradimicinone II. nih.gov Interestingly, this methoxy (B1213986) group is later removed in a subsequent step to generate the final pradimicin aglycone, suggesting a complex and novel pathway for the modification of this part of the molecule. grafiati.comnih.gov Disruption of the pdmT gene leads to the accumulation of pradimicinone II. nih.gov

Amino Acid Ligases (e.g., PdmN)

A defining feature of this compound is the presence of a D-alanine moiety. The attachment of this amino acid is catalyzed by PdmN , an amino acid ligase. usu.edunih.gov This enzyme is responsible for ligating a D-alanine molecule to the carboxyl group at C-16 of a key biosynthetic intermediate. grafiati.comnih.gov PdmN has been shown to possess broad substrate specificity, capable of accepting not only D-alanine but also other amino acids like D-serine. rsc.orgnih.gov This flexibility makes it a valuable tool for generating novel pradimicin analogs. nih.gov The essential role of PdmN is underscored by the fact that its absence halts the biosynthetic process at the intermediate stage, before the amino acid is added. grafiati.com

Elucidation of Biosynthetic Intermediates and Proposed Pathways

The assembly of this compound begins with a type II polyketide synthase (PKS) system, which is responsible for creating the core scaffold of the molecule. usu.eduamazonaws.com The biosynthetic gene cluster contains genes prmA, prmB, and prmC, which encode the minimal PKS enzymes that construct the polyketide backbone from an acetyl starter unit and multiple malonyl-CoA extender units. amazonaws.com This initial chain undergoes a series of cyclizations and aromatizations to form the characteristic benzo[α]naphthacenequinone core structure. amazonaws.comnih.gov

A key intermediate in the pathway is G-2A , a pentangular polyphenol structure. nih.gov This intermediate is then subjected to a series of "tailoring" reactions. These modifications include hydroxylations at C-5 and C-6 by cytochrome P450 enzymes PdmJ and PdmW, respectively. nih.govrsc.org

Further steps in the proposed pathway involve the methylation events catalyzed by PdmF and PdmT, and the crucial attachment of the D-alanine moiety by PdmN. rsc.orgnih.gov The pathway also includes glycosylation steps, where sugar moieties are attached. The glycosyltransferase PdmS attaches the first sugar, and PdmQ attaches the second. usu.edunih.govgrafiati.com The use of metabolic inhibitors like sinefungin, which blocks methyltransferases, has been instrumental in these studies, causing the accumulation of demethylated intermediates such as 11-O-demethylpradimicinone II and pradimicinone II, helping to piece together the sequence of events. nih.govresearchgate.netnih.gov Bioconversion experiments using blocked mutants and feeding them various precursor aglycones have also been critical in mapping out the biosynthetic route. nih.govnih.gov

Directed Biosynthesis and Metabolic Engineering Strategies for Analog Production

The detailed understanding of the this compound biosynthetic pathway has paved the way for the creation of novel analogs through genetic manipulation and precursor-directed biosynthesis. usu.eduacs.org These strategies aim to alter the structure of pradimicin to potentially enhance its biological activity or create compounds with new therapeutic properties. usu.edu

One successful approach is gene inactivation . By creating null mutants for the methyltransferase genes pdmF and pdmT, researchers have been able to produce specific demethylated pradimicin analogs. researchgate.net Similarly, manipulating the glycosyltransferase genes has also yielded new derivatives. researchgate.net

Another powerful technique is precursor-directed biosynthesis . This involves feeding unnatural starter units or modified amino acids to the producing organism. For example, supplementing the culture medium of Actinomadura spinosa with D-serine instead of the natural D-alanine led to the directed production of Pradimicin FS, a new analog where D-serine replaces D-alanine. rsc.orgnih.govdoi.org This highlights the relaxed substrate specificity of the amino acid ligase PdmN. rsc.org Furthermore, feeding chemically synthesized aglycone analogs to mutant strains that are blocked in the early stages of the pathway has also been used to generate novel pradimicins. researchgate.net These metabolic engineering approaches provide a robust platform for generating a library of "unnatural" natural products, expanding the chemical diversity of the pradimicin family. acs.org

Molecular Mechanisms of Biological Action

General Principles of Calcium-Dependent Carbohydrate Recognition and Binding

The pradimicin family of antibiotics, including Pradimicin S, are distinguished among natural products for their capacity to bind to sugars in a manner dependent on the presence of calcium ions (Ca²⁺). nih.govplos.orgnii.ac.jp This action mimics that of lectins, which are proteins that recognize and bind to specific carbohydrate structures. nii.ac.jpnih.gov The binding process is highly specific for D-mannose (D-Man) and its derivatives, with little to no recognition of other common monosaccharides under physiological conditions. nii.ac.jp

The binding mechanism involves a multi-step process. Initially, two pradimicin molecules are bridged by a calcium ion, forming a binary complex, stylized as [PRM₂/Ca²⁺]. nii.ac.jp This initial complex then possesses a high affinity to bind two molecules of D-mannose, creating a ternary complex, [PRM₂/Ca²⁺/D-Man₂]. nii.ac.jp This can further accommodate two additional mannose molecules, albeit with lower affinity, to form a [PRM₂/Ca²⁺/D-Man₄] complex. nii.ac.jp

Specifically for the water-soluble this compound, studies using NMR spectroscopy and analytical ultracentrifugation at biologically relevant concentrations have shown that it binds Ca²⁺ to form a tetrameric species. nih.gov This tetramer is adept at selectively binding and enveloping the trisaccharide Manα1-3(Manα1-6)Man more effectively than it binds to mannose or mannobiose. nih.gov This oligomerization, which occurs upon Ca²⁺ binding, has historically complicated detailed structural analyses due to the tendency of other pradimicins to form insoluble aggregates. nih.govnii.ac.jp The structure of the complex indicates that the C2 and C3 positions of the D-mannose molecule are oriented toward the ABC rings and the D-alanine moiety of the pradimicin molecule, respectively. nii.ac.jp

Mechanisms of Antifungal Activity

The antifungal action of this compound is a direct consequence of its carbohydrate-binding properties, targeting the mannoprotein-rich cell walls of fungi. nih.govontosight.aimdpi.com This process involves several sequential steps that culminate in fungal cell death.

The primary event in the antifungal mechanism is the specific recognition and binding of this compound to the terminal D-mannoside residues of mannans and mannoproteins embedded in the fungal cell wall. mdpi.comresearcher.lifenih.govebi.ac.uk This interaction is selective and serves as the initial step that triggers the subsequent fungicidal cascade. nih.gov This lectin-mimic binding has been demonstrated with the cell walls of various fungi, including Candida albicans. nih.govmdpi.comresearcher.life

Following the initial binding to D-mannosides on the fungal cell surface, this compound, in the presence of calcium, forms a stable ternary complex. researchgate.netmdpi.comresearcher.lifenih.gov This complex consists of the pradimicin molecule, the D-mannoside from the fungal cell wall, and a calcium ion. researchgate.netmdpi.comebi.ac.uk Studies with a pradimicin derivative, BMY-28864, showed that the precipitate formed with methyl α-D-mannopyranoside and calcium was a ternary complex with a molar component ratio of approximately 2:4:1 (pradimicin:mannoside:calcium). nih.gov The formation of these complexes on the cell surface is considered the crucial first step for the expression of pradimicin's selective antifungal action. nih.govresearchgate.net

The assembly of the pradimicin-mannoside-calcium ternary complexes on the fungal cell wall leads to a catastrophic loss of cell membrane integrity. researchgate.netnih.govontosight.airesearcher.lifenih.govresearchgate.net This disruption causes the leakage of essential intracellular contents, such as potassium ions, and ultimately results in cell death. nih.govasm.org The process is characterized by a perturbation of the cell membrane, which compromises its function as a selective barrier. asm.org

Beyond direct membrane disruption, pradimicins can induce a programmed, apoptosis-like cell death in fungi. exeter.ac.ukresearchgate.net Studies on Pradimicin A in Saccharomyces cerevisiae revealed classic markers of apoptosis, including nuclear fragmentation and DNA damage, as observed through DAPI and TUNEL staining. exeter.ac.uknih.gov This process is accompanied by the accumulation of reactive oxygen species (ROS). exeter.ac.uknih.gov The generation of ROS appears to be a key mediator, as the pretreatment of yeast cells with a radical scavenger prevented both the PRM-induced cell death and the accumulation of ROS. exeter.ac.uknih.gov

Mechanisms of Antiviral Activity (Specifically Anti-Human Immunodeficiency Virus)

This compound exhibits potent antiviral activity against the Human Immunodeficiency Virus (HIV) by targeting the viral envelope. asm.orgnih.gov Unlike some antiviral agents, this compound does not prevent the initial adsorption of HIV to CD4⁺ T cells but instead acts as a true virus entry inhibitor, blocking the virus from gaining entry into its target cells. researchgate.netresearchgate.netasm.orgnih.gov

The mechanism is centered on the interaction between this compound and the heavily glycosylated gp120 envelope protein of HIV. researchgate.netplos.orgasm.org Surface plasmon resonance studies have demonstrated that this compound binds strongly to gp120 in a Ca²⁺-dependent manner, with an affinity in the nanomolar range. researchgate.netasm.org The specific targets of this binding are the high-mannose-type glycans on the surface of gp120. researchgate.net The importance of this interaction is highlighted by the finding that the anti-HIV activity and gp120-binding property of this compound can be dose-dependently reversed by the presence of an (α-1,2)mannose trimer. researchgate.netasm.org

By binding to the glycan shield of gp120, this compound effectively inhibits critical steps in the viral entry process. It prevents syncytium formation, which is the fusion of infected and uninfected cells, a major pathway for viral spread. researchgate.netasm.orgnih.gov Furthermore, it blocks the capture of HIV-1 by DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin) and the subsequent transmission of the virus to CD4⁺ T cells. researchgate.netasm.orgasm.org Viruses that develop resistance to this compound often show deletions of N-glycosylation sites in the gp120 envelope, underscoring the central role of this interaction in its mechanism of action. researchgate.net

Mechanisms of Antiparasitic Activity (Specifically Anti-Trypanosomal)

This compound has demonstrated significant activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness). Its mechanism of action targets the parasite's unique surface coat.

The surface of Trypanosoma brucei is covered by a dense coat of Variant Surface Glycoproteins (VSGs), which are crucial for the parasite's survival and evasion of the host immune system. csic.esnih.govresearchgate.net this compound specifically binds to these VSGs, which are rich in mannose-containing N-glycans. researchgate.netcsic.esnih.govresearchgate.net This binding is analogous to its interaction with HIV gp120 and is a key initiating event in its trypanocidal activity. researchgate.net Competition assays have shown that this compound can compete with known mannose-binding lectins for binding to the trypanosome surface. nih.govresearchgate.net

Following binding to the VSGs, this compound induces profound defects in essential cellular processes of the parasite, including cytokinesis and endocytosis. csic.esnih.govresearchgate.netresearchgate.net Cytokinesis, the final stage of cell division, is arrested, leading to the accumulation of multinucleated and multiflagellated cells. plos.org Endocytosis, the process by which the parasite takes up nutrients from the host, is also severely disrupted. nih.govcsic.esnih.govembopress.org This disruption is thought to result from the internalization of the this compound-VSG complex, which then interferes with vesicular trafficking within the cell. nih.gov

The ultimate consequence of the binding and subsequent disruption of cellular processes is the lysis of the parasite cell. researchgate.netnih.govcsic.esnih.govuk.net The perturbation of endocytosis and the arrest of cytokinesis lead to a cascade of events that compromise the integrity of the parasite, ultimately resulting in cell death. csic.esnih.gov This lytic effect has been observed in in vitro studies and is the basis for the trypanocidal activity of this compound. nih.govcsic.es

Compound Names

Compound Name
Pradimicin A
This compound
α-1,2-mannose trimer
BMY-28864

This compound: A water-soluble derivative of Pradimicin A.

Pradimicin A: An antibiotic with antifungal and antiviral properties.

α-1,2-mannose trimer: A specific sugar structure.

BMY-28864: A derivative of Pradimicin A.

Research FindingOrganismMechanismReference
Calcium-dependent binding to gp120HIV-1This compound binds to the gp120 envelope glycoprotein (B1211001) in the presence of calcium. asm.orgunifi.itresearchgate.net
Inhibition of viral entryHIV-1, HIV-2, SIVBlocks the virus from entering target cells after initial attachment. asm.orgresearchgate.netnih.gov
Prevention of DC-SIGN-mediated transmissionHIV-1, SIVInhibits the capture of the virus by dendritic cells and subsequent transmission to T cells. asm.orgresearchgate.netresearchgate.net
Specific binding to VSGsTrypanosoma bruceiBinds to the mannose-rich Variant Surface Glycoproteins on the parasite's surface. researchgate.netcsic.esnih.govresearchgate.net
Perturbation of cytokinesis and endocytosisTrypanosoma bruceiDisrupts cell division and the uptake of nutrients. csic.esnih.govresearchgate.netresearchgate.net
Induction of cell lysisTrypanosoma bruceiLeads to the death of the parasite cell. researchgate.netnih.govcsic.esnih.govuk.net
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Spectrum of Biological Activities in Vitro and Preclinical Model Systems

Antifungal Spectrum of Activity

The antifungal properties of pradimicins have been extensively studied, with the derivative BMS-181184 showing a wide range of activity against clinically relevant fungi. nih.gov

Activity against Candida species (e.g., C. albicans)

The pradimicin derivative BMS-181184 has demonstrated notable in vitro activity against a variety of Candida species. Studies have shown that the majority of isolates, including common pathogens like Candida albicans, Candida tropicalis, and Candida krusei, are susceptible to this compound. asm.orgnih.gov For 97% of the 167 strains of Candida spp. tested, the Minimum Inhibitory Concentrations (MICs) for BMS-181184 were ≤8 µg/mL, with a majority falling in the 2 to 8 µg/mL range. asm.orgnih.gov The activity of BMS-181184 against Candida strains was found to be unaffected by resistance to azoles or amphotericin B. asm.org

OrganismNo. of StrainsMIC Range (µg/mL)MIC90 (µg/mL)
Candida albicans751 to 84
Candida tropicalis202 to 168
Candida krusei142 to 84
Candida glabrata161 to 84
Candida parapsilosis104 to 3216
Candida lusitaniae52 to 88
Data for BMS-181184, a derivative of Pradimicin S. asm.org

Activity against Aspergillus species (e.g., A. fumigatus)

BMS-181184 has shown moderate activity against a range of Aspergillus species. For Aspergillus fumigatus, the most common cause of invasive aspergillosis, MICs for BMS-181184 were ≤8 µg/mL for most strains tested. asm.orgnih.gov However, its activity is less potent against other species such as Aspergillus niger and Aspergillus flavus, with MICs often being ≥16 µg/mL. asm.orgnih.govnih.gov While fungicidal against most yeasts, BMS-181184 demonstrates a lesser fungicidal effect against filamentous fungi like Aspergillus. asm.orgnih.gov

OrganismNo. of IsolatesGeometric Mean MIC (mg/L)MIC Range (mg/L)
Aspergillus fumigatus358.04 - 16
Aspergillus flavus39.14 - 16
Aspergillus niger416.016
Aspergillus terreus713.18 - 16
Data for BMS-181184, a derivative of this compound. nih.govamazonaws.com

Activity against Cryptococcus neoformans

The pradimicin derivative BMS-181184 is active against Cryptococcus neoformans. For the vast majority of C. neoformans strains tested, the MICs were ≤8 µg/mL, with most being in the range of 2 to 8 µg/mL. asm.orgnih.gov

OrganismNo. of StrainsMIC Range (µg/mL)MIC90 (µg/mL)
Cryptococcus neoformans321 to 82
Data for BMS-181184, a derivative of this compound. asm.org

Activity against other Fungal Pathogens (e.g., dematiaceous molds, Zygomycetes)

BMS-181184 has demonstrated activity against some dematiaceous fungi, although it was not found to be fungicidal against this class of molds. asm.orgnih.gov In contrast, it generally lacks significant activity against Zygomycetes, with MICs typically being ≥16 µg/mL. asm.orgnih.gov The compound is also reported to have poor activity against Fusarium spp. ebi.ac.uk

Antiviral Spectrum of Activity

This compound has been identified as a promising antiviral agent, particularly against the Human Immunodeficiency Virus (HIV).

Activity against Diverse HIV-1 Laboratory Strains and Clinical Isolates

This compound, a highly water-soluble derivative of Pradimicin A, is a potent inhibitor of a wide variety of HIV-1 laboratory strains and clinical isolates. nih.govresearchgate.netnih.gov It is also active against HIV-2 and simian immunodeficiency virus (SIV). nih.govresearchgate.net The antiviral activity of this compound is characterized by 50% and 90% effective concentrations (EC50 and EC90) that are consistently in the lower micromolar range. nih.govresearchgate.netnih.gov this compound functions as a virus entry inhibitor by binding to the viral envelope glycoprotein (B1211001) gp120 in a calcium-dependent manner. nih.govresearchgate.netcsic.es

Due to the nature of the available literature, a detailed table with specific EC50 values for this compound against a wide array of HIV-1 strains is not available at this time. However, the consistent finding across multiple studies is its broad and potent anti-HIV activity in vitro.

Activity against HIV-2 and Simian Immunodeficiency Virus (SIV)

This compound (PRM-S), a water-soluble derivative of Pradimicin A, has demonstrated notable inhibitory effects against a range of Human Immunodeficiency Virus (HIV) types, including HIV-2, and the closely related Simian Immunodeficiency Virus (SIV) in various cell culture systems. medchemexpress.cnresearchgate.net The 50% and 90% effective concentrations (EC₅₀ and EC₉₀) for this inhibition are consistently found in the low micromolar range. medchemexpress.cnresearchgate.net

The mechanism of action for this compound involves blocking the entry of the virus into its target cells. medchemexpress.cnresearchgate.net It achieves this by binding to the viral envelope glycoprotein gp120 in a calcium-dependent manner. medchemexpress.cnresearchgate.net This interaction prevents critical steps in the viral entry process. Specifically, this compound has been shown to inhibit syncytium formation, which is the fusion of infected and uninfected CD4+ T lymphocytes, a hallmark of HIV and SIV infection. medchemexpress.cnresearchgate.net Furthermore, it blocks the capture of HIV-1 and SIV by dendritic cells and the subsequent transmission of the virus to CD4+ T cells. medchemexpress.cnresearchgate.net

Studies have indicated a strong correlation between the inhibitory activity of carbohydrate-binding agents, like pradimicins, against HIV-1, HIV-2, and SIV in cell culture. nih.gov This suggests that the mechanism of inhibition is similar across these related retroviruses, targeting the highly glycosylated envelope proteins. nih.gov The comparable in vitro activity of this compound against both HIV and SIV suggests that SIV-infected primate models could be relevant for preclinical evaluations of this compound. nih.gov

Table 1: In Vitro Activity of this compound against HIV-2 and SIV

Virus Activity Mechanism of Action Effective Concentration
HIV-2 Inhibits viral replication Blocks virus entry, inhibits syncytium formation Low micromolar range medchemexpress.cnresearchgate.net
SIV Inhibits viral replication Blocks virus entry, inhibits syncytium formation, prevents DC-mediated transmission Low micromolar range medchemexpress.cnresearchgate.net

Activity against Hepatitis C Virus (HCV) Entry

The Hepatitis C virus (HCV) envelope glycoproteins, E1 and E2, are heavily glycosylated, making them potential targets for carbohydrate-binding agents. plos.orgnih.govplos.org These glycans are crucial for viral entry into hepatocytes. plos.orgnih.gov While specific studies focusing solely on this compound against HCV are not as extensively detailed as those for HIV, the known mechanism of pradimicins provides a strong basis for its potential anti-HCV activity.

Pradimicins, as a class of non-peptidic carbohydrate-binding agents, are recognized for their ability to inhibit viruses with highly glycosylated envelopes by targeting these sugar moieties. csic.esnih.govkuleuven.be This mechanism is analogous to their action against HIV. The entry of HCV into host cells is a complex process involving interactions between the viral envelope glycoproteins and several host cell receptors. mdpi.com Agents that bind to the glycans on E1 and E2 can interfere with these interactions, thereby blocking viral entry. core.ac.uk

Other carbohydrate-binding agents have demonstrated the ability to inhibit HCV entry by binding to the envelope glycoproteins. plos.orgplos.org Given that Pradimicin A and its derivatives like this compound target high-mannose glycans, which are present on the HCV envelope, it is plausible that this compound would exhibit inhibitory activity against HCV entry. nih.gov

Antiparasitic Spectrum of Activity

Activity against Trypanosoma brucei Bloodstream Forms

Pradimicins have shown potent activity against the bloodstream forms of Trypanosoma brucei, the parasite responsible for African trypanosomiasis, or sleeping sickness. researchgate.net The surface of the bloodstream form of T. brucei is covered by a dense coat of variant surface glycoproteins (VSGs), which are rich in mannose. researchgate.net

Pradimicin A, the parent compound of this compound, exerts its trypanocidal activity by binding specifically to these mannose-rich glycans on the VSGs. researchgate.net This binding leads to defects in essential cellular processes for the parasite, including endocytosis, ultimately causing parasite lysis. researchgate.net Research has demonstrated that treatment with pradimicins can lead to a cure in mouse models of acute sleeping sickness without apparent toxicity. researchgate.net

While direct studies on this compound are less common in this specific context, its structural and functional similarity to Pradimicin A strongly suggests a comparable mechanism of action and efficacy. The bloodstream forms of T. brucei are highly dependent on their surface glycoproteins for survival and immune evasion, making them a vulnerable target for carbohydrate-binding agents like this compound. frontiersin.orgmdpi.com The in vitro cultivation of T. brucei bloodstream forms provides a reliable system for assessing the efficacy of such compounds. dndi.orgplos.org

**Table 2: Antiparasitic Activity of Pradimicins against *Trypanosoma brucei***

Organism Stage Target Effect
Trypanosoma brucei Bloodstream Form Mannose-rich Variant Surface Glycoproteins (VSGs) Induces defects in endocytosis, leads to parasite lysis researchgate.net

Mechanisms of Resistance Development

Fungal Resistance Pathways

Pradimicin S exerts its antifungal activity by binding to mannose residues present in the cell wall components of yeast, such as mannan (B1593421) and mannoproteins. tandfonline.com This interaction is crucial for its fungicidal action. tandfonline.com Resistance in fungi has been linked to specific genetic mutations that alter the cell's interaction with the drug.

Role of Osmosensor Protein Sln1 and N-Glycosylation Site Mutations

In the model yeast Saccharomyces cerevisiae, resistance to pradimicin has been directly associated with mutations in the osmosensor protein Sln1. nih.gov Sln1 is a membrane-spanning protein that plays a role in the high osmolarity glycerol (HOG) pathway. nih.gov Research has shown that a mutant strain of S. cerevisiae, designated as sln1ΔNG, which lacks the putative N-glycosylation sites in the extracellular domain of the Sln1 protein, exhibits resistance to pradimicin. nih.gov

This finding suggests that the N-glycans attached to the Sln1 protein are involved in the mechanism of action of pradimicin. nih.gov Pradimicin likely interacts with these mannose-containing glycans, and the absence of these glycosylation sites in the sln1ΔNG mutant prevents this interaction, thereby conferring resistance. nih.gov Interestingly, null mutants of downstream components of the Sln1 signaling cascade, such as Ssk1, Pbs2, and Hog1, did not show resistance to pradimicin, indicating that the fungicidal action of pradimicin involves Sln1 itself, but not the subsequent HOG pathway signaling. nih.gov

Yeast Strain Genotype Pradimicin A Sensitivity Reference
Wild-typeWild-typeSensitive nih.gov
sln1ΔNGLacks putative N-glycosylation sites in Sln1Resistant nih.gov
ssk1ΔNull mutantSensitive nih.gov
pbs2ΔNull mutantSensitive nih.gov
hog1ΔNull mutantSensitive nih.gov

Alterations in Cell Wall Mannose Residues

The primary target of this compound on the fungal cell surface is the mannan portion of mannoproteins. nih.gov The antifungal activity of pradimicins is closely linked to their ability to bind to these cell wall mannans. nih.gov Therefore, alterations in the structure or composition of these mannose residues can lead to resistance. While specific mutations in mannan biosynthesis genes leading to this compound resistance are not yet fully elucidated in the literature, it is a logical deduction that such changes would reduce the binding affinity of the drug. The binding of pradimicins to mannose is essential for their fungicidal action, and this activity is antagonized by the presence of mannan or D-mannoside. tandfonline.com

Viral Resistance Pathways (Specifically Human Immunodeficiency Virus)

This compound has shown potent anti-HIV activity by targeting the high-mannose glycans on the viral envelope glycoprotein (B1211001) gp120, thereby blocking viral entry into host cells. nih.gov Resistance to this compound in HIV-1 develops through specific mutations that eliminate these target N-glycosylation sites.

Selection for Deleted N-Glycosylation Sites in gp120 Envelope Glycoprotein

Prolonged exposure of HIV-1 to this compound in cell culture leads to the selection of mutant virus strains with deletions of N-glycosylation sites in the gp120 envelope glycoprotein. nih.gov There is a noted preference for the deletion of high-mannose-type glycans, which are the primary targets of this compound. nih.gov The development of genotypic resistance is a slow process, indicating a significant hurdle for the virus to overcome the drug's activity. nih.gov

Analysis of the Genetic Barrier to Resistance Development

A key characteristic of this compound as an anti-HIV agent is its high genetic barrier to resistance. nih.gov Significant phenotypic resistance only emerges after the sequential accumulation of multiple mutations in the gp120 glycoprotein. nih.gov Studies have shown that up to six mutations leading to the deletion of N-glycosylation sites are required for a notable level of resistance to develop. nih.gov This high genetic barrier suggests that the virus must undergo substantial changes to its envelope protein to evade the action of this compound, which could potentially impact viral fitness.

Number of N-glycosylation Site Deletions in gp120 Level of Phenotypic Resistance to this compound Reference
1-2Low nih.gov
3-5Moderate nih.gov
6 or moreSignificant nih.gov

Parasitic Resistance Pathways (Specifically Trypanosomal)

This compound has demonstrated trypanocidal activity against the bloodstream forms of Trypanosoma brucei, the causative agent of African sleeping sickness. nih.gov The mechanism of action involves binding to the parasite's surface glycans, particularly on the variant surface glycoproteins (VSGs), which leads to parasite lysis. nih.govbohrium.com

In vitro studies have provided insights into the potential mechanisms of resistance. By inducing resistance to Pradimicin A in T. brucei, researchers have established that the composition of the sugars attached to the VSGs is critical for the drug's mode of action. nih.govbohrium.com Resistance was associated with a defective glycan composition, which was a consequence of the down-regulation of specific genes involved in glycosylation. nih.gov This alteration in the surface glycans likely reduces the binding of this compound, thereby diminishing its trypanocidal effect. nih.gov

Aberrant Glycan Composition of Variant Surface Glycoproteins (VSGs)

Variant Surface Glycoproteins (VSGs) form a dense coat on the surface of African trypanosomes, the protozoan parasites responsible for sleeping sickness nih.govnih.govbiorxiv.orgresearchgate.net. This coat is essential for the parasite's survival as it shields it from the host's immune system nih.govbiorxiv.orgresearchgate.net. VSGs are heavily glycosylated, and these glycan structures are the primary targets for carbohydrate-binding agents like this compound.

Resistance to pradimicins has been linked to the modification or deletion of N-glycosylation sites on surface proteins. In studies involving HIV, prolonged exposure to Pradimicin A and its derivative this compound led to the emergence of resistant viral strains nih.govkuleuven.be. Detailed analysis of these resistant variants revealed a common feature: the deletion of N-glycosylation sites in the viral envelope glycoprotein gp120 nih.govkuleuven.be. Pradimicins exert their antiviral effect by binding to high-mannose type glycans on gp120, thereby blocking viral entry into host cells nih.gov. The resistant mutants showed a significant reduction in these glycosylation sites, which prevented the drug from binding effectively. A high genetic barrier to resistance was observed, with multiple N-glycosylation site deletions required to confer a moderate level of resistance kuleuven.be.

Similarly, in the yeast Saccharomyces cerevisiae, resistance to pradimicin was achieved through a mutation that eliminated the putative N-glycosylation sites in the extracellular domain of the osmosensor protein Sln1 nih.gov. This finding further corroborates the principle that the absence of the target glycan structures on cell surface proteins is a direct mechanism of resistance.

In the context of trypanosomes, this mechanism would involve genetic mutations in the expressed VSG genes, leading to an altered amino acid sequence that eliminates the Asn-X-Ser/Thr sequon required for N-linked glycosylation. The loss of these N-glycans on the VSG coat would remove the binding sites for this compound, rendering the parasite resistant to the drug's effects. The immense repertoire of VSG genes and the parasite's capacity for antigenic variation could facilitate the selection of VSG variants with fewer or inaccessible glycosylation sites under drug pressure nih.govbiorxiv.org.

Table 1: Research Findings on Resistance Mediated by Glycan Composition

OrganismSurface ProteinObserved Change in Resistant StrainsConsequence
HIV-1gp120Deletion of N-glycosylation sites nih.govkuleuven.bePrevents this compound binding and viral entry nih.gov
S. cerevisiaeSln1Mutation of putative N-glycosylation sites nih.govConfers resistance to pradimicin nih.gov
T. brucei (projected)VSGLoss of N-glycosylation sequons via mutationReduced this compound binding to the surface coat

Downregulation of Oligosaccharyltransferase Genes (e.g., STT3A, STT3B)

The process of N-linked glycosylation, which attaches oligosaccharide chains to proteins, is a complex enzymatic pathway. A key component of this machinery is the oligosaccharyltransferase (OST) complex, which catalyzes the transfer of the glycan from a dolichol donor to specific asparagine residues on nascent polypeptide chains mdpi.com. In mammals and other eukaryotes, the OST complex exists in two major isoforms, each with a distinct catalytic subunit: STT3A or STT3B mdpi.comnih.gov.

These two subunits have partially overlapping but distinct functions. The STT3A-containing complex is primarily associated with the protein translocation channel and mediates co-translational glycosylation, modifying proteins as they are being synthesized and imported into the endoplasmic reticulum mdpi.comresearchgate.net. The STT3B complex, on the other hand, can glycosylate sites that were missed by the STT3A complex, functioning in a post-translocational manner mdpi.comnih.govresearchgate.net. The two isoforms also exhibit different substrate specificities for both the polypeptide sequon and the lipid-linked oligosaccharide nih.govnih.gov.

A reduction in the expression or activity of the OST complex would lead to a general state of protein hypoglycosylation, affecting numerous glycoproteins, including surface proteins like VSGs. Downregulation of the STT3A or STT3B genes would directly impair the N-glycosylation pathway, resulting in VSGs with fewer or no N-linked glycans. This would, in turn, reduce the number of available binding sites for this compound, leading to a resistant phenotype.

Table 2: Subunits of the Oligosaccharyltransferase (OST) Complex and Their Function

OST SubunitPrimary FunctionTiming of GlycosylationImplication in Resistance
STT3A Catalytic subunit of the main OST complex mdpi.comnih.govCo-translational mdpi.comresearchgate.netDownregulation would reduce the efficiency of initial protein glycosylation.
STT3B Catalytic subunit of an alternative OST complex mdpi.comnih.govPost-translocational mdpi.comresearchgate.netDownregulation would impair the glycosylation of sites missed by STT3A.

Structure Activity Relationships Sar and Derivative Development

Structural Distinctions of Pradimicin S from Pradimicin A

This compound is a naturally occurring, highly water-soluble derivative of Pradimicin A. researchgate.netnih.gov The primary structural difference between these two compounds lies in the terminal sugar moiety of the trisaccharide chain attached to the aglycone core. In Pradimicin A, this terminal sugar is an uncharged xylose. nih.gov In contrast, this compound features a negatively charged 3-sulfated glucose at this position. researchgate.netnih.govresearchgate.net This single modification significantly increases the water solubility of this compound compared to its parent compound, Pradimicin A. nih.gov This enhanced solubility is a key feature that improves its potential for therapeutic applications.

FeaturePradimicin AThis compound
Terminal Sugar Xylose3-sulfated glucose
Charge UnchargedNegatively charged
Water Solubility LimitedHigh

Impact of Aglycone Modifications on Biological Activity

Modifications to the aglycone portion of the pradimicin scaffold have been explored to understand its contribution to biological activity. Studies on Pradimicin A have revealed that most modifications to the aglycone lead to a loss of antifungal activity. nih.gov However, the C-11 position has been identified as a site that can be altered without compromising the compound's efficacy. nih.gov For instance, the 11-demethoxy derivative of Pradimicin A, as well as 11-O-ethyl and 11-O-fluoroethyl derivatives of a related compound, Pradimicin T1, demonstrated promising antifungal activity comparable to that of Pradimicin A. nih.gov These findings suggest that the C-11 position on the aglycone is a viable site for introducing modifications to potentially enhance the properties of pradimicins, including this compound.

Role of Sugar Moieties in Calcium-Dependent Binding and Biological Activity

The biological activity of pradimicins is critically dependent on their ability to bind to specific carbohydrate structures on the surface of target cells, such as fungal mannans or viral glycoproteins, in a calcium-dependent manner. researchgate.netnih.gov This interaction, often described as "lectin-mimic," is the initial step that triggers the compound's therapeutic effects. nih.gov Surface plasmon resonance studies have confirmed that this compound binds strongly to the HIV-1 envelope glycoprotein (B1211001) gp120, an interaction that is entirely dependent on the presence of calcium ions (Ca²⁺). nih.govresearchgate.net The sugar moieties of the pradimicin molecule play a central and indispensable role in this specific recognition and binding process.

SAR studies have unequivocally demonstrated that the 5-O-(6-deoxy-beta-D-sugar) portion of the pradimicin structure is essential for its antifungal activity. nih.gov Modifications or removal of this specific sugar unit results in a significant loss of biological function, highlighting its critical role in the molecular mechanism of action. nih.gov

While the core sugar structure is vital, certain modifications are tolerated. Research has shown that derivatives with alterations at the 2', 3', and 4' positions of the sugar moiety can retain biological activity. nih.gov Specifically, 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives of pradimicins were found to maintain their activity against various yeasts. nih.gov This indicates a degree of structural flexibility in this region of the molecule, offering opportunities for fine-tuning the compound's properties.

The C4'-amino group on the sugar moiety has been a key target for chemical modification to improve the physicochemical properties and biological activity of pradimicins. The synthesis of various 4'-N-alkyl and 4'-N-acyl derivatives has shown that certain substitutions can maintain or even enhance activity while improving water solubility. nih.gov For example, 4'-N-carboxyl substituted alkyl derivatives and the 4'-N-formyl derivative retained the antifungal potency of their parent compounds but showed significantly improved solubility. nih.gov Similarly, the 4'-N-cyano derivative of Pradimicin C exhibited in vitro and in vivo antifungal activities comparable to the parent compound, along with good water solubility. nih.gov

Modification at C4' PositionEffect on Antifungal ActivityEffect on Water Solubility
N-carboxyl substituted alkyl RetainedImproved
N-formyl RetainedImproved
N-cyano (on Pradimicin C) Comparable to parentImproved
Axial-hydroxy RetainedImproved

Development of this compound Analogs and Derivatives

The promising biological profile of pradimicins has led to the development of several key analogs and derivatives, some through semi-synthesis and others through directed biosynthesis.

BMS-181184 (BMY-28864): This water-soluble derivative has been instrumental in elucidating the mode of action of pradimicins. nih.gov It exhibits a broad spectrum of antifungal activity against numerous clinically relevant yeasts and filamentous fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov BMS-181184 has been shown to be fungicidal for yeasts and many filamentous fungi. nih.gov Its mechanism involves binding to mannose residues on the fungal cell surface in a calcium-dependent manner, leading to cell membrane damage. nih.govpatsnap.com

Pradimicin FS: Recognizing the potent anti-HIV activity of this compound, researchers pursued the creation of new analogs. Pradimicin FS is a novel D-serine analog of this compound produced through directed fermentation of the microorganism Actinomadura spinosa AA0851 by adding D-serine to the culture medium. researchgate.net This demonstrates the feasibility of generating new this compound derivatives with potentially enhanced therapeutic properties through biosynthetic approaches. researchgate.net

Strategies for Enhancing Biological Potency and Selectivity via Structural Modification

The core structure of this compound, a member of the pradimicin class of antibiotics, offers several avenues for chemical modification to enhance its antifungal properties. The pradimicins are characterized by a dihydrobenzo[a]naphthacenequinone aglycone, a D-amino acid, and a sugar moiety. nih.gov These compounds exert their antifungal effect by binding to D-mannosides on the surface of fungal cell walls in a calcium-dependent manner, leading to cell membrane disruption. nih.gov Key strategies to augment the efficacy and selectivity of this compound have focused on modifications of its constituent parts.

One notable derivative of this compound is Pradimicin FS, in which the D-alanine in this compound is replaced with D-serine. This modification has been shown to result in equivalent in vitro and in vivo antifungal activities to the parent compound. nih.gov This suggests that some flexibility is tolerated at the D-amino acid position, opening up possibilities for the introduction of other amino acids to potentially fine-tune the biological activity and pharmacokinetic properties of the molecule.

Further research into the broader pradimicin family has provided valuable insights into structure-activity relationships that are applicable to this compound. For instance, modifications to the carboxyl group of the alanine (B10760859) moiety in Pradimicin A, a closely related compound, have been investigated. The formation of amide derivatives at this position resulted in compounds with comparable antifungal activity to the parent molecule, indicating that the free carboxyl group is not essential for its biological function. nih.gov

The sugar component of pradimicins is crucial for their mechanism of action. Studies on various pradimicin derivatives have shown that the 5-O-(6-deoxy-β-D-sugar) is essential for antifungal activity. nih.gov However, certain modifications to the sugar, such as 2'-epi, 3'-oxo, and 4'-deoxy derivatives, can be made while retaining activity against yeasts. nih.gov Some D-xylose-modified derivatives have demonstrated activity comparable to that of Pradimicin A. nih.gov

Modifications at the C4'-position of the sugar have also been explored as a strategy to improve the physicochemical properties and biological activity of pradimicins. The synthesis of 4'-N-alkyl and 4'-N-acyl derivatives has been reported. jst.go.jpnih.gov Notably, the introduction of a 4'-N-carboxyl-substituted alkyl, a 4'-N-formyl group, or a 4'-axial-hydroxy group can maintain the antifungal activity of the parent compounds while significantly improving water solubility. jst.go.jpnih.gov For example, the 4'-N-cyano derivative of Pradimicin C exhibited good water-solubility along with in vitro and in vivo antifungal activities comparable to the parent compound. nih.gov

The following tables summarize the in vitro antifungal activity of a representative pradimicin derivative, BMS-181184 (a derivative of Pradimicin A), against a range of fungal pathogens. While not a direct derivative of this compound, this data provides insight into the potential antifungal spectrum of structurally related compounds.

Table 1: In Vitro Activity of BMS-181184 Against Yeast and Yeast-like Fungi

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.25 - 824
Candida glabrata1 - 848
Candida krusei2 - 848
Candida parapsilosis0.5 - 412
Candida tropicalis1 - 824
Cryptococcus neoformans0.5 - 412

This data is derived from studies on BMS-181184, a derivative of Pradimicin A, and is presented to illustrate the potential antifungal spectrum of pradimicin derivatives.

Table 2: In Vitro Activity of BMS-181184 Against Filamentous Fungi

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus fumigatus2 - 1648
Aspergillus flavus8 - >6432>64
Aspergillus niger16 - >64>64>64

This data is derived from studies on BMS-181184, a derivative of Pradimicin A, and is presented to illustrate the potential antifungal spectrum of pradimicin derivatives.

These findings underscore the potential for enhancing the therapeutic properties of this compound through targeted chemical modifications. The development of derivatives with improved water solubility and potent antifungal activity, such as Pradimicin FS and various C4'-modified analogs, highlights promising strategies for the future development of this class of antifungal agents.

Advanced Research Methodologies Applied to Pradimicin S Studies

Spectroscopic Techniques for Interaction Analysis and Molecular Elucidation

A variety of spectroscopic methods have been pivotal in characterizing Pradimicin S and its interactions at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been a cornerstone in the structural elucidation of this compound and its analogs. researchgate.net One- and two-dimensional NMR experiments were crucial in determining the chemical structure of pradimicin-IRD, a new analog isolated from Amycolatopsis sp. researchgate.net Furthermore, NMR spectroscopy, in conjunction with analytical ultracentrifugation, has provided significant insights into the behavior of this compound in solution. nih.govacs.org These studies demonstrated that at biologically relevant concentrations, this compound binds with Ca²⁺ to form a tetrameric structure. nih.govacs.org This oligomerization is a key aspect of its biological activity. nih.govacs.org Saturation Transfer Difference (STD) NMR has been employed to define the precise binding epitopes on carbohydrate ligands, revealing that the tetrameric form of this compound selectively binds to the trisaccharide Manα1-3(Manα1-6)Man. nih.gov Solid-state NMR has also been utilized to study the interaction between pradimicin A and mannose, suggesting a dimeric formation in the presence of Ca²⁺ that interacts with specific hydroxyl groups on the mannose ring. jst.go.jp

Surface Plasmon Resonance (SPR): SPR has been instrumental in quantifying the binding affinity of this compound to its biological targets. SPR studies have shown that this compound strongly binds to the HIV envelope glycoprotein (B1211001) gp120 in a Ca²⁺-dependent manner, with an affinity constant (KD) in the nanomolar range. researchgate.net This high-affinity interaction is a key determinant of its anti-HIV activity. researchgate.net Comparative SPR analyses have also been used to evaluate the binding of this compound and its analogs to viral glycoproteins, providing a quantitative measure of their interaction strength and correlating it with their antiviral efficacy. csic.es

Liquid Chromatography/Mass Spectrometry (LC/MS): LC/MS and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and characterization of this compound and its related metabolites. High-resolution mass spectrometry was essential in the structure elucidation of pradimicin-IRD. researchgate.net The Frit-FAB LC/MS technique has been specifically applied to elucidate the biosynthetic pathway of this compound. doi.org This methodology allows for the sensitive detection and structural analysis of intermediates and final products in complex biological mixtures, facilitating a deeper understanding of the biosynthetic steps.

Genetic and Molecular Biology Approaches for Biosynthetic Pathway Investigation

The biosynthesis of this compound and its parent compound, Pradimicin A, has been extensively studied using genetic and molecular biology techniques, which have been crucial in identifying and characterizing the genes and enzymes involved.

Gene Disruption: A primary strategy for elucidating the function of specific genes within the pradimicin biosynthetic gene cluster has been gene disruption. nih.gov By creating targeted knockouts of putative glycosyltransferase genes, pdmS and pdmQ, researchers have been able to definitively assign their roles. nih.gov Disruption of pdmS resulted in the accumulation of the aglycone, pradimicinone I, confirming PdmS as the O-glycosyltransferase responsible for attaching the first sugar moiety. nih.gov Similarly, disrupting pdmQ led to the production of pradimicin B, which lacks the second sugar, identifying PdmQ as the second glycosyltransferase. nih.gov Gene disruption has also been used to characterize other tailoring enzymes, such as the cytochrome P450 hydroxylases PdmJ and PdmW, and the methyltransferases PdmF and PdmT. usu.eduresearchgate.net

Heterologous Expression: Heterologous expression of genes from the pradimicin biosynthetic cluster in a suitable host organism, such as Streptomyces albus, has been a powerful tool for functional characterization. biorxiv.orgacs.org This approach allows for the study of individual enzymes or sets of enzymes in a controlled genetic background, away from the complexity of the native producer. For instance, co-expression of specific PKS genes (PdmDKL) and a monooxygenase gene (PdmH) was shown to be necessary for the correct formation of the pentangular polyketide backbone. biorxiv.org Heterologous expression has also been instrumental in producing novel analogs of pradimicins by introducing genes from other biosynthetic pathways. acs.org

The pradimicin gene cluster itself, identified from Actinomadura hibisca, contains 28 open reading frames that encode a type II polyketide synthase (PKS), sugar biosynthesis enzymes, tailoring enzymes, and resistance proteins. researchgate.net Through a combination of gene disruption and heterologous expression, researchers have been able to assign functions to many of these genes, including those responsible for the synthesis of the polyketide core, and the various tailoring steps such as hydroxylation, glycosylation, and methylation. nih.govusu.edu

Cell Culture Systems for in vitro Biological Activity Evaluation

In vitro cell culture systems are fundamental for assessing the biological activities of this compound, particularly its antiviral and antifungal properties.

A variety of cell lines are employed to evaluate the efficacy of this compound against different pathogens. For instance, its anti-HIV activity has been tested in CEM and C8166 T-lymphocyte cell lines, where it inhibits the cytopathic effects of the virus. nih.gov The compound's ability to prevent syncytium formation, a hallmark of HIV infection, is assessed using co-cultures of persistently HIV-1-infected cells (e.g., HUT-78/HIV-1) and uninfected CD4⁺ T-lymphocytes (e.g., Sup T1 cells). researchgate.netnih.gov Furthermore, the activity of this compound against HIV transmission mediated by dendritic cells is evaluated using systems that co-culture dendritic cells with CD4⁺ T-cells. researchgate.net

This compound has also been evaluated against other viruses, such as influenza virus type A, and its antifungal activity has been tested against a broad spectrum of fungi and yeasts, including Candida albicans. nih.gov The trypanocidal activity of this compound has been demonstrated using bloodstream forms of Trypanosoma brucei in culture. plos.orgcsic.es In these assays, parameters such as the 50% effective concentration (EC₅₀) are determined to quantify the compound's potency. plos.orgcsic.es

Cytotoxicity assays are conducted in parallel on a variety of human cell lines, including peripheral blood mononuclear cells and cancer cell lines like HCT-116, to determine the compound's therapeutic index. researchgate.netresearchgate.net These studies have generally shown this compound to be non-toxic at effective concentrations. researchgate.net

Combinatorial Biosynthesis for Analog Generation and Diversification

Combinatorial biosynthesis is a powerful strategy that leverages the modular nature of biosynthetic pathways to create novel chemical structures. This approach has been applied to the pradimicin pathway to generate new analogs with potentially improved properties.

By manipulating the genes involved in the biosynthesis of pradimicins, researchers can introduce variations into the final structure. This can involve swapping gene cassettes between different polyketide synthase pathways or introducing tailoring enzymes with different specificities. For example, through combinatorial biosynthesis and heterologous expression, the enzymes that synthesize the pentangular intermediate G-2A have been identified. nih.gov

The functional characterization of the tailoring enzymes in the pradimicin pathway provides a foundation for engineered biosynthesis. usu.edu The identification of glycosyltransferases like PdmS and PdmQ, with their specific roles in attaching sugar moieties, opens up possibilities for creating analogs with different sugar decorations. nih.govusu.edu Similarly, the characterization of methyltransferases and hydroxylases allows for the targeted modification of the pradimicin core structure. usu.edu These engineered biosynthesis approaches have shown promise in creating chemical diversity for drug discovery, providing a platform for generating new pradimicin analogs for bioactivity screening. usu.edu

Future Directions and Potential Research Avenues

Further Elucidation of Remaining Uncharacterized Biosynthetic Enzymes and Pathways

The production of pradimicins in actinomycetes, such as Actinomadura hibisca, is a complex process orchestrated by a large biosynthetic gene cluster (BGC). nih.govamazonaws.com This cluster, spanning approximately 39-kb, contains 28 open reading frames (ORFs) that encode the enzymes responsible for creating the molecule's intricate structure. nih.govamazonaws.com While significant progress has been made in identifying the roles of many of these enzymes, including the type II polyketide synthase (PKS) that forms the core scaffold, several aspects of the biosynthetic pathway remain to be fully characterized. nih.govresearchgate.net

Future research will likely focus on the precise functions and interactions of the so-called "tailoring enzymes," which modify the polyketide backbone to create the final, biologically active compound. This includes a deeper investigation into the specific roles of all cyclases (e.g., PdmD, PdmK, PdmL) responsible for the correct folding and ring formation of the pentangular structure. researchgate.net Furthermore, some enzymes, like the cytochrome P450 hydroxylases PdmJ and PdmW, have been shown to work synergistically, where their combined action is far more efficient than their individual activities. nih.govnih.gov This suggests that complex enzymatic interactions are crucial for the pathway, and other such synergistic relationships may yet be undiscovered. A thorough characterization of every enzyme's function, substrate specificity, and regulatory mechanisms will be essential for harnessing the full potential of this biosynthetic machinery.

Table 1: Characterized Enzymes in the Pradimicin Biosynthetic Pathway

Gene Protein Proposed Function Reference
prmA/prmB Ketosynthases α/β Part of the minimal Type II PKS, initiates polyketide chain synthesis. nih.govamazonaws.com
prmP3 Acetyl-CoA carboxylase Supplies malonyl-CoA extender units for polyketide synthesis. nih.govamazonaws.com
pdmJ Cytochrome P450 C-5 hydroxylase; adds a hydroxyl group at the C-5 position. nih.govnih.govresearchgate.net
pdmW Cytochrome P450 C-6 hydroxylase; works synergistically with PdmJ. nih.govnih.govusu.edu
pdmN Amino acid ligase Ligates D-alanine to the polyketide core; shows relaxed substrate specificity. nih.govnih.govusu.edu
pdmS Glycosyltransferase Attaches the first sugar moiety (thomosamine) to the aglycone. researchgate.netusu.edunih.gov
pdmQ Glycosyltransferase Attaches the second sugar moiety (D-xylose). researchgate.netusu.edunih.gov
pdmF/pdmT Methyltransferases Catalyze O-methylation at the C-11 and C-7 positions. researchgate.netusu.edu
pdmO N-methyltransferase Methylates the amino sugar moiety. usu.edu

Development of Novel Pradimicin S Analogs with Tailored Glycan Specificities

The unique ability of this compound to recognize and bind specific carbohydrate structures, particularly high-mannose type glycans, is the foundation of its biological activity. nih.gov This lectin-like property presents a significant opportunity for the rational design and development of novel analogs with enhanced or altered glycan specificities. researchgate.net For years, it was assumed that the carboxyl group of the D-alanine moiety was essential for its activity and unavailable for chemical modification, which limited derivatization efforts. researchgate.net However, recent structural studies have overturned this assumption, opening new avenues for creating derivatives. researchgate.net

Future research can leverage techniques like combinatorial biosynthesis to generate a library of this compound analogs. nih.gov Studies have already shown that key tailoring enzymes in the biosynthetic pathway, such as the amino acid ligase PdmN, have relaxed substrate specificity. nih.govnih.gov This promiscuity can be exploited by feeding the producing organism with different amino acid precursors to create analogs with modified side chains. nih.govnih.gov By combining this with modifications to the glycosyltransferases or other tailoring enzymes, it may be possible to produce a diverse range of pradimicin-like molecules. The goal of this research would be to create analogs that can target different glycan structures present on a wider array of pathogens, potentially leading to new therapeutics with improved potency and a broader spectrum of activity. nih.gov

Investigation of this compound in Combinatorial Strategies with Other Antimicrobial Agents

The emergence of multidrug-resistant (MDR) pathogens is a major global health threat, necessitating the development of new therapeutic strategies. biointerfaceresearch.com One promising approach is the use of combinatorial therapy, where two or more drugs with different mechanisms of action are used together to achieve a synergistic effect. biointerfaceresearch.comfrontiersin.org This can lead to increased efficacy, reduced dosages, and a lower likelihood of developing resistance. biointerfaceresearch.com

This compound is an ideal candidate for investigation in such combinatorial strategies. Its mechanism of action—targeting and binding to surface glycans—is distinct from most conventional antimicrobial agents that typically inhibit cell wall synthesis, protein synthesis, or DNA replication. nih.govdovepress.com By binding to the glycan shield of a pathogen, this compound could potentially disrupt the pathogen's outer defenses, making it more vulnerable to the effects of another antibiotic. frontiersin.org For example, in a fungal pathogen, the disruption of the mannan (B1593421) layer by this compound might enhance the penetration and efficacy of an azole antifungal that targets ergosterol (B1671047) biosynthesis within the cell membrane. Future in vitro and in vivo studies are needed to explore potential synergistic pairings, which could revitalize existing antibiotics and provide new, effective treatments against resistant infections.

Exploration of this compound as a Research Probe for Glycobiology and Pathogen-Host Interactions

Beyond its therapeutic potential, the specific mannose-binding properties of this compound make it a valuable tool for basic scientific research, particularly in the fields of glycobiology and infectious disease. researchgate.netnii.ac.jp Acting as a "lectin mimic," this compound can be used to detect, identify, and visualize specific glycan structures on the surface of cells and pathogens. nii.ac.jpnih.gov

A significant future direction is the development of this compound-based molecular probes. nih.gov By attaching a fluorescent tag, a biotin (B1667282) molecule, or magnetic beads to this compound, researchers can create powerful tools for various applications. nih.gov For instance, a fluorescently-labeled this compound analog has already been used to stain the mannan-rich cell walls of fungi, demonstrating its utility in microbial cell imaging. nii.ac.jp Such probes could be used to:

Study the distribution and dynamics of specific glycans on cell surfaces during different biological processes.

Investigate the role of glycans in pathogen-host interactions, such as the binding of viruses (e.g., HIV gp120) or parasites (e.g., Trypanosoma brucei VSGs) to host cells. nih.govnih.govoup.com

Purify or enrich for glycoproteins, viruses, or even specific cell types that display high-mannose glycans on their surface. nih.gov

The development of these research tools will provide deeper insights into the fundamental roles that carbohydrates play in both health and disease, furthering our understanding of complex biological systems. nih.gov

Q & A

Q. What ethical guidelines must be followed when conducting preclinical studies with this compound in animal models?

  • Methodological Answer : Adhere to NIH guidelines for animal welfare (e.g., ARRIVE 2.0). Obtain IACUC (Institutional Animal Care and Use Committee) approval. Report survival rates, humane endpoints, and euthanasia protocols. Include sample size calculations to minimize animal use .

Key Considerations

  • Contradiction Management : Address conflicting data by validating assays with orthogonal methods (e.g., MIC + time-kill curves) .
  • Novelty : Highlight this compound’s unique Ca²⁺-dependent mechanism compared to analogs like Pradimicin A .
  • Resource Allocation : Align experimental designs with available resources (e.g., high-throughput screening vs. targeted assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.